molecular formula C10H20O2 B14379508 Methyl 2,2,3,3-tetramethylpentanoate CAS No. 88255-51-0

Methyl 2,2,3,3-tetramethylpentanoate

Cat. No.: B14379508
CAS No.: 88255-51-0
M. Wt: 172.26 g/mol
InChI Key: OTCXXDINWCIYNR-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetramethylpentanoate is a branched-chain ester derived from pentanoic acid, with four methyl groups substituted at the 2, 2, 3, and 3 positions of the pentane backbone. This structural arrangement confers unique physicochemical properties, such as reduced molecular symmetry and enhanced steric hindrance, which influence its volatility, solubility, and reactivity. Branched esters like this are often utilized in industrial applications such as fragrances, plasticizers, or fuel additives due to their tailored volatility and stability .

Properties

CAS No.

88255-51-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 2,2,3,3-tetramethylpentanoate

InChI

InChI=1S/C10H20O2/c1-7-9(2,3)10(4,5)8(11)12-6/h7H2,1-6H3

InChI Key

OTCXXDINWCIYNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetramethylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2,2,3,3-tetramethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetramethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 2,2,3,3-tetramethylpentanoic acid and methanol.

    Reduction: 2,2,3,3-tetramethylpentanol.

    Transesterification: New ester and methanol.

Scientific Research Applications

Methyl 2,2,3,3-tetramethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2,2,3,3-tetramethylpentyl group into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetramethylpentanoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes by altering membrane permeability and enzyme activity.

Comparison with Similar Compounds

Structural Analogues: Esters

Methyl 3-Methylpentanoate (CAS 2177-78-8)

  • Structure: A methyl ester with a single methyl group at the 3-position of pentanoic acid.
  • Applications : Used in flavoring agents and solvents due to moderate volatility .

Methyl 3,3,4-Trimethylpentanoate

  • Structure : Features three methyl groups at the 3, 3, and 4 positions.
  • Key Differences: Increased branching compared to Methyl 3-methylpentanoate but less than the tetramethyl variant. This likely results in intermediate boiling points and solubility .
Table 1: Comparative Properties of Branched Esters
Compound Branching Pattern Key Applications Reactivity Notes
Methyl 2,2,3,3-tetramethylpentanoate 2,2,3,3-tetramethyl Fuel additives, plastics High steric hindrance
Methyl 3-methylpentanoate 3-methyl Flavors, solvents Moderate reactivity
Methyl 3,3,4-trimethylpentanoate 3,3,4-trimethyl Industrial intermediates Intermediate branching

Structural Analogues: Alkanes

Branched alkanes with similar substitution patterns provide insights into how branching affects physical properties. For example:

2,2,3,3-Tetramethylpentane (CAS 540-84-1)

  • Boiling Point : 278.3 K (5.15°C) .
  • Density : 2.741 g/cm³ .
  • Octane Rating (MON) : Experimental value = 95; Calculated value = 103.09, indicating discrepancies in predictive models .

2,2,4,4-Tetramethylpentane

  • Boiling Point : 301.6 K (28.45°C) .
  • Density : 2.485 g/cm³ .
Table 2: Physical Properties of Branched Alkanes
Compound Boiling Point (K) Density (g/cm³) MON (Experimental) MON (Calculated)
2,2,3,3-Tetramethylpentane 278.3 2.741 95 103.09
2,2,4,4-Tetramethylpentane 301.6 2.485 Not reported Not reported
2,3,3,4-Tetramethylpentane 334.6 2.716 Not reported Not reported

Functional Group Comparisons

  • Esters vs. Alkanes: Esters exhibit higher polarity than alkanes due to the carbonyl group, leading to higher boiling points and solubility in polar solvents. For instance, Methyl 3-methylpentanoate (ester) has a boiling point of ~395–400 K (estimated), significantly higher than 2,2,3,3-tetramethylpentane (278.3 K) .
  • Steric Effects : Increased branching in esters reduces molecular packing efficiency, lowering melting points and densities compared to linear analogues.

Limitations and Data Gaps

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